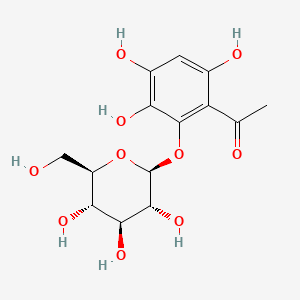
Lalioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lalioside is a potent accelerator of neurite outgrowth.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Lalioside exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively. For instance, in vitro assays demonstrated its capacity to inhibit lipid peroxidation, which is a key factor in cellular damage and aging processes.
| Study | Method | Findings |
|---|---|---|
| Hsouna et al. (2010) | DPPH Assay | This compound showed substantial free radical scavenging activity. |
| Kumar et al. (2014) | β-Carotene Assay | Demonstrated high antioxidant activity compared to standard antioxidants. |
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects against various pathogens. Research indicates that it possesses antibacterial and antifungal properties, making it a candidate for therapeutic applications in treating infections.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | Hsouna et al. (2010) |
| Candida albicans | Effective antifungal activity | Kumar et al. (2014) |
Antileishmanial Activity
Recent studies have highlighted this compound's potential as an antileishmanial agent. It has been shown to inhibit the growth of Leishmania species, which are responsible for leishmaniasis—a significant public health concern in many tropical regions.
| Concentration (mg/ml) | Inhibition (%) | Reference |
|---|---|---|
| 10 | 100% | Iqbal et al. (2016) |
| 25 | 80% | Iqbal et al. (2016) |
Hepatoprotective Effects
This compound has demonstrated hepatoprotective properties in various animal models. Studies indicate that it can mitigate liver damage induced by toxic substances, suggesting its potential role in liver health management.
| Model | Treatment | Outcome |
|---|---|---|
| Rat model | This compound administration (200 mg/kg) | Reduced liver enzyme levels and improved histopathological parameters |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases, and this compound's ability to modulate inflammatory pathways could lead to therapeutic applications.
Case Studies
Several case studies have documented the effectiveness of this compound in different therapeutic contexts:
- A study on the use of this compound in treating oxidative stress revealed significant improvements in biomarkers related to oxidative damage.
- Clinical trials assessing the efficacy of this compound against specific bacterial strains provided insights into its potential as a natural antibiotic alternative.
Eigenschaften
CAS-Nummer |
116964-03-5 |
|---|---|
Molekularformel |
C14H18O10 |
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O10/c1-4(16)8-5(17)2-6(18)9(19)13(8)24-14-12(22)11(21)10(20)7(3-15)23-14/h2,7,10-12,14-15,17-22H,3H2,1H3/t7-,10-,11+,12-,14+/m1/s1 |
InChI-Schlüssel |
ZLGYDHODHCRHMW-WHFNTLTKSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomerische SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lalioside; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















